molecular formula C20H17N5O4 B2549604 2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-56-6

2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2549604
CAS No.: 899996-56-6
M. Wt: 391.387
InChI Key: PJTBJLALLZLGJR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a phenyl group at position 1 and an acetamide moiety substituted with a 2-methoxyphenoxy group. The 2-methoxyphenoxy substituent may enhance solubility or modulate electronic effects, influencing binding affinity in biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]pyrimidinone Derivatives

  • Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences: Replaces the 2-methoxyphenoxy group with a 2,4-dichlorophenoxy moiety and introduces a 4-methylbenzyl substituent.
  • Compound from : Structure: Derivatives synthesized via reactions with α-chloroacetamides, yielding N-substituted pyrazolo-pyrimidinones. Key Differences: Substitutions at the acetamide nitrogen (e.g., 4-chlorobenzyl) instead of the 2-methoxyphenoxy chain. These modifications may affect steric hindrance and hydrogen-bonding capacity .

Thiadiazole-Based Analogues ()

  • 5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Core: 1,3,4-Thiadiazole instead of pyrazolo-pyrimidine. Shared Feature: Retains the 2-methoxyphenoxy acetamide side chain. Physicochemical Data: Melting point 135–136°C, yield 72% .
  • 5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Substituent: Benzylthio group at the thiadiazole ring. Physicochemical Data: Melting point 135–136°C, yield 85% .

Substituent-Driven Comparisons

  • 2-Methoxyphenoxy Group: Present in both the target compound and thiadiazole derivatives (e.g., 5k, 5m). The methoxy group’s electron-donating nature may enhance stability or interaction with aromatic residues in biological targets .
  • Chlorinated Analogues: ’s 5o (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Incorporates a 4-chlorobenzylthio group.

Physicochemical and Spectral Data

Compound Class Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ ppm) Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 2-Methoxyphenoxy, phenyl Not reported Not reported Not available in evidence
Thiadiazole (5k) 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio 135–136 72 12.81 (s, 1H, NH), 3.79 (s, 3H, OCH₃)
Thiadiazole (5o) 1,3,4-Thiadiazole 2-Methoxyphenoxy, 4-chlorobenzylthio 136–138 79 7.44–7.38 (m, 4H aromatic), 4.88 (s, 2H)
Pyrazolo-Pyrimidinone () Pyrazolo[3,4-d]pyrimidinone 2,4-Dichlorophenoxy, 4-methylbenzyl Not reported Not reported Not available

Research Findings and Implications

  • Synthetic Accessibility: Thiadiazole derivatives (e.g., 5k, 5m) exhibit higher yields (72–85%) compared to pyrazolo-pyrimidinones, which often require multi-step synthesis (e.g., reports yields ~45–78%) .
  • SAR Insights: The 2-methoxyphenoxy group’s presence across multiple scaffolds (thiadiazole, pyrazolo-pyrimidinone) highlights its versatility in drug design, balancing hydrophilicity and aromatic interactions .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-16-9-5-6-10-17(16)29-12-18(26)23-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTBJLALLZLGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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